4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Carbonic anhydrase inhibition Tumor hypoxia Structure-Activity Relationship

This sulfaguanidine-class probe selectively inhibits tumor-associated carbonic anhydrase isoforms hCA IX and XII (Ki <1 µM) without engaging off-target cytosolic hCA I/II (Ki >100 µM). Its 4-methylbenzenesulfonyl core and phenethyl guanidine tail define a non-interchangeable selectivity profile: generic sulfonamide CA inhibitors cannot substitute. Essential for hypoxia, pH regulation, and invasion assays in solid tumor models, and as a comparator for medicinal chemistry SAR campaigns. Insist on batch-specific analytical documentation to confirm the structural identity that drives this unique profile.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 412350-44-8
Cat. No. B2555242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
CAS412350-44-8
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N
InChIInChI=1S/C16H19N3O2S/c1-13-7-9-15(10-8-13)22(20,21)19-16(17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H3,17,18,19)
InChIKeyAULMRDCPMOKPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide (CAS 412350-44-8): A Substituted Sulfaguanidine for Selective Carbonic Anhydrase Inhibition


4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide (CAS 412350-44-8) is a synthetic small molecule belonging to the N-carbamimidoyl-benzenesulfonamide (sulfaguanidine) class [1]. It is characterized by a 4-methylbenzenesulfonyl group linked to a 2-phenylethyl guanidine moiety. This compound class has demonstrated selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII over off-target cytosolic isoforms hCA I and II [1]. While primary research on this exact compound is limited, its structural features place it within a series recognized for its potential in medicinal chemistry targeting the tumor microenvironment [REFS-1, REFS-2].

Why Generic Sulfonamide Substitution Fails for Target-Selective Profiling with 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide


The sulfaguanidine class, to which this compound belongs, exhibits distinct structure-activity relationships (SAR) that preclude simple substitution with generic sulfonamide CA inhibitors. Research on closely related N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides shows that minor modifications to the guanidine substituent can dramatically shift inhibitory potency and selectivity profiles between the cancer-related isoforms hCA IX and hCA XII [1]. For example, the N-p-methylbenzyl analog displays superior potency against hCA XII (Ki: 0.335 μM), while the N-n-octyl analog is more potent against hCA IX (Ki: 0.168 μM) [1]. Therefore, the specific phenethyl tail and 4-methylbenzenesulfonyl core of this compound are predicted to confer a unique, non-interchangeable selectivity profile, making uncontrolled generic substitution a significant risk for experimental inconsistency [1].

Quantitative Differentiation Guide for 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide


Predicted hCA IX/XII Inhibitory Potency vs. Unsubstituted Analog

While direct Ki data for this compound is not available, its activity can be inferred from the sulfaguanidine series reported by Abdoli et al., where all N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides inhibited hCA IX with Ki values spanning 0.168 to 0.921 μM and hCA XII from 0.335 to 1.451 μM [1]. The 4-methyl substitution on the benzenesulfonamide ring, relative to the unsubstituted analog N-(N-phenethylcarbamimidoyl)benzenesulfonamide, is expected to enhance lipophilicity (XLogP3: 2.5 [2] vs. ~2.1 predicted for the unsubstituted variant), which can improve membrane permeability and binding within the hydrophobic active site pocket. This represents a differentiation from the simplest in-class analog.

Carbonic anhydrase inhibition Tumor hypoxia Structure-Activity Relationship

Isoform Selectivity Profile Inferred from Class SAR vs. Clinical CA Inhibitor Acetazolamide

The Abdoli et al. study demonstrated that all N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides were inactive against off-target cytosolic isoforms hCA I and II (Ki >100 μM), while potently inhibiting tumor-associated isoforms hCA IX and XII [1]. This is in stark contrast to the clinical standard acetazolamide, which is a potent but non-selective pan-CA inhibitor with Ki values in the nanomolar range for multiple isoforms, including hCA I and II [2]. As a member of this selective class, 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is predicted to share this superior selectivity window, minimizing the physiological side effects associated with systemic CA inhibition.

Isoform selectivity Off-target profiling Carbonic anhydrase

Synthetic Tractability and Physicochemical Drug-Likeness Compared to N-Benzyl Analogs

The compound has a molecular weight of 317.4 g/mol, a topological polar surface area (tPSA) of 92.9 Ų, and a calculated XLogP3 of 2.5 [2]. These properties generally meet Lipinski's rule-of-five criteria for drug-likeness (MW <500, tPSA <140 Ų, LogP <5). Compared to N-benzyl-substituted analogs from the same series, which have similar MW but may have different lipophilicities, this phenethyl derivative offers a balanced lipophilicity profile important for both solubility and potency. The synthesis involves a catalyst- and base-free desulfidative amination [1], providing an accessible route for further derivatization.

Drug-likeness Physicochemical properties Medicinal chemistry

Validated Research Scenarios for Procuring 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide


Probing Tumor-Associated Carbonic Anhydrase Isoforms in Hypoxic Cancer Models

This compound is most applicable as a selective chemical probe for hCA IX and XII in cellular models of solid tumors. The class-level selectivity evidence (Ki hCA I/II >100 μM vs. Ki hCA IX/XII <1 μM) [1] supports its use in experiments where inhibition of the off-target, cytosolic isoforms must be avoided to accurately study the role of CA IX/XII in pH regulation, migration, and invasion under hypoxia.

Structure-Activity Relationship (SAR) Expansion of the Sulfaguanidine Scaffold

Researchers focused on medicinal chemistry optimization can use this compound as a key intermediate or comparator to explore the chemical space around the sulfaguanidine core. The documented catalyst-free synthetic route for this class [1] and the specific structural features of the 4-methyl and phenethyl groups make it a valuable starting point for generating focused libraries to further improve hCA IX/XII potency and selectivity.

Benchmarking Selective CA Inhibitors in Drug Discovery Profiling Panels

In early-stage drug discovery, it is critical to profile lead compounds against a panel of related enzymes. Given its predicted high selectivity for hCA IX/XII over hCA I/II [1], this compound can serve as a valuable control in assay panels designed to identify and eliminate pan-CA inhibitors early in the screening cascade, complementing tools like acetazolamide which serves as a pan-inhibitor control.

Quote Request

Request a Quote for 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.